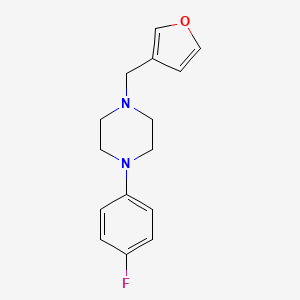
1-(4-fluorophenyl)-4-(3-furylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperazine compounds typically involves condensation reactions, nucleophilic substitution, and various catalyzed reactions to introduce the fluorophenyl and furylmethyl groups to the piperazine ring. These processes highlight the versatility and complexity of synthesizing substituted piperazine derivatives, which may require careful selection of precursors and conditions to achieve the desired compound with high purity and yield (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction (XRD) and spectroscopic methods such as NMR and IR spectroscopy are crucial for determining the molecular structure of piperazine derivatives. These techniques provide detailed information about the compound's crystal structure, molecular geometry, and the nature of its chemical bonds. For instance, studies on similar compounds have revealed monoclinic crystal systems, specific space groups, and molecular conformations, contributing to our understanding of how structural features influence the compound's physical and chemical properties (Özbey et al., 1998).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, including N-alkylation, acylation, and sulfonation, which can modify their chemical behavior and interaction with biological systems. The presence of the fluorophenyl and furylmethyl groups may also influence the compound’s reactivity towards electrophiles and nucleophiles, affecting its potential applications in synthesis and drug design (Balaraju et al., 2019).
Physical Properties Analysis
The physical properties of 1-(4-fluorophenyl)-4-(3-furylmethyl)piperazine, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in different solvents and its stability under various environmental conditions. Crystallographic studies provide valuable data on the compound's solid-state structure, which is closely related to its physical properties (Shivaprakash et al., 2014).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(furan-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-1-3-15(4-2-14)18-8-6-17(7-9-18)11-13-5-10-19-12-13/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVLCYGMJMNGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

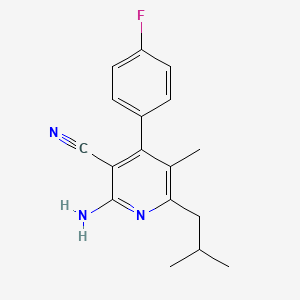
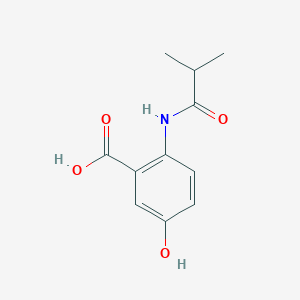
![2-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5670520.png)

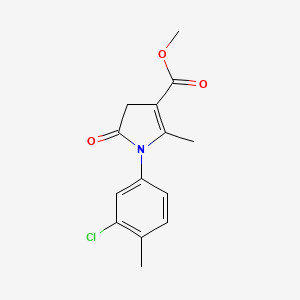
![2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]nicotinic acid](/img/structure/B5670533.png)
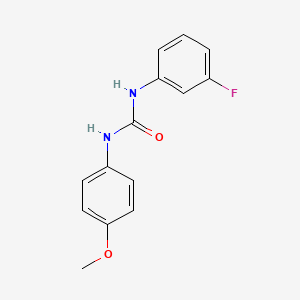
![N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670543.png)
![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5670551.png)
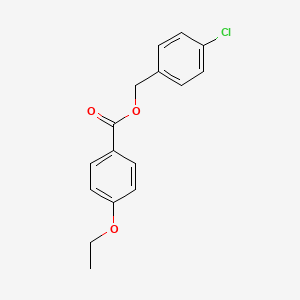
![2-(2-fluorophenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5670564.png)
![5-[(4,6-dimethyl-2-pyridinyl)amino]-5-oxopentanoic acid](/img/structure/B5670572.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B5670584.png)
![(3R*,4S*)-1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670608.png)